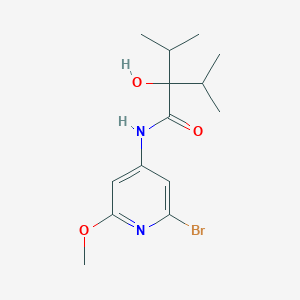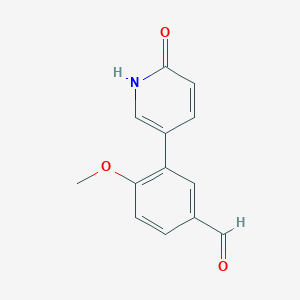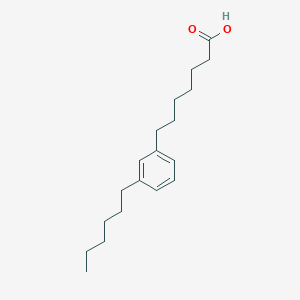
7-(3-Hexylphenyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Hexylphenyl)heptanoic acid is an organic compound with the molecular formula C19H30O2 It is a derivative of heptanoic acid, characterized by the presence of a hexylphenyl group attached to the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hexylphenyl)heptanoic acid typically involves the alkylation of heptanoic acid with a hexylphenyl group. One common method is the Friedel-Crafts alkylation, where heptanoic acid is reacted with 3-hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-Hexylphenyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(3-Hexylphenyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-Hexylphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simpler analog without the hexylphenyl group.
Phenylheptanoic acid: Contains a phenyl group but lacks the hexyl chain.
Hexylbenzoic acid: Contains a hexyl group attached to a benzoic acid moiety.
Uniqueness
7-(3-Hexylphenyl)heptanoic acid is unique due to the presence of both a hexyl chain and a phenyl ring, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-(3-hexylphenyl)heptanoic acid |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-7-11-17-13-10-14-18(16-17)12-8-5-6-9-15-19(20)21/h10,13-14,16H,2-9,11-12,15H2,1H3,(H,20,21) |
InChI Key |
FPUOYDRZJYIBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)
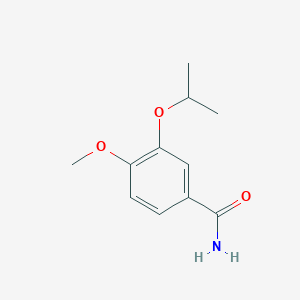
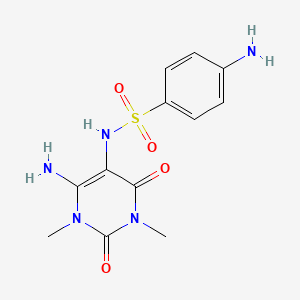
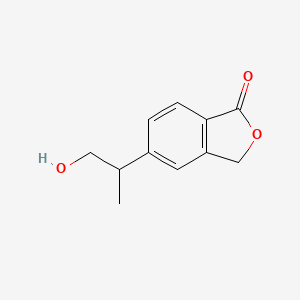
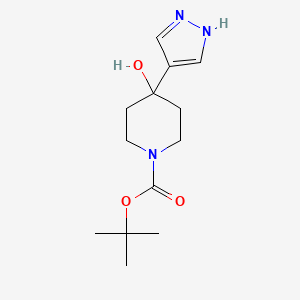
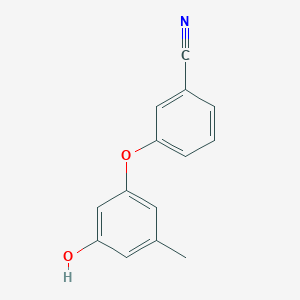
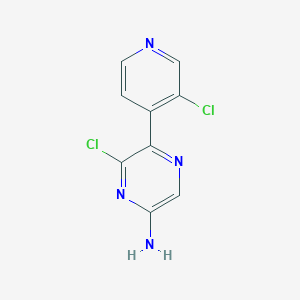
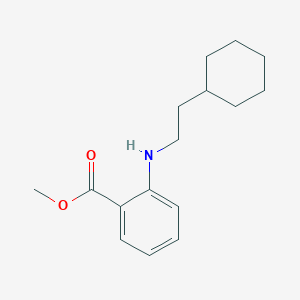
![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)
![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)
